molecular formula C10H15NO5 B14456448 2,4-Dimethoxyphenol;methylcarbamic acid CAS No. 75912-01-5

2,4-Dimethoxyphenol;methylcarbamic acid

Cat. No.: B14456448
CAS No.: 75912-01-5
M. Wt: 229.23 g/mol
InChI Key: VBJCUGGIQNWPBI-UHFFFAOYSA-N
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Description

2,4-Dimethoxyphenol;methylcarbamic acid is a compound that combines the structural features of 2,4-dimethoxyphenol and methylcarbamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxyphenol can be achieved through the methylation of hydroquinone using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete methylation.

Methylcarbamic acid can be synthesized by reacting methylamine with carbon dioxide at low temperatures, which also yields ammonium carbamate. This reaction is typically carried out in a controlled environment to prevent the decomposition of the product .

Industrial Production Methods

Industrial production of 2,4-dimethoxyphenol involves the methylation of hydroquinone on a larger scale, using similar reagents and conditions as in the laboratory synthesis. The production of methylcarbamic acid in an industrial setting involves the reaction of methylamine with carbon dioxide under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxyphenol;methylcarbamic acid undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group in 2,4-dimethoxyphenol can be oxidized to form quinones.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

2,4-Dimethoxyphenol;methylcarbamic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dimethoxyphenol;methylcarbamic acid involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The methylcarbamic acid moiety can interact with nucleophiles and electrophiles, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxyphenol: Shares the phenolic structure but lacks the methylcarbamic acid moiety.

    Methylcarbamic Acid: Contains the carbamic acid structure but lacks the phenolic group.

    p-Methoxyphenol: Similar phenolic structure with a single methoxy group.

Properties

CAS No.

75912-01-5

Molecular Formula

C10H15NO5

Molecular Weight

229.23 g/mol

IUPAC Name

2,4-dimethoxyphenol;methylcarbamic acid

InChI

InChI=1S/C8H10O3.C2H5NO2/c1-10-6-3-4-7(9)8(5-6)11-2;1-3-2(4)5/h3-5,9H,1-2H3;3H,1H3,(H,4,5)

InChI Key

VBJCUGGIQNWPBI-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)O.COC1=CC(=C(C=C1)O)OC

Origin of Product

United States

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